4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6

Catalog No.
S1919316
CAS No.
223719-29-7
M.F
C28H52O6
M. Wt
484.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6

CAS Number

223719-29-7

Product Name

4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6

IUPAC Name

11,25-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane

Molecular Formula

C28H52O6

Molecular Weight

484.7 g/mol

InChI

InChI=1S/C28H52O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-30-14-18-34-26-20-22(28(4,5)6)8-10-24(26)32-16-12-29-11-15-31-23/h21-26H,7-20H2,1-6H3

InChI Key

SHJRQDXUSZYABF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2C(C1)OCCOCCOC3CCC(CC3OCCOCCO2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1CCC2C(C1)OCCOCCOC3CC(CCC3OCCOCCO2)C(C)(C)C

4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 is a synthetic macrocyclic compound classified as a crown ether. Its molecular formula is C28H52O6, and it has a molecular weight of 484.7 g/mol. The compound is characterized by its ability to selectively bind certain metal ions, making it valuable in various research applications. It typically exhibits a purity of around 95% and is recognized for its structural complexity and stability under various conditions .

DTBCH18C6 functions as a chelating agent, using its ether oxygens to form strong bonds with the Sr2+ ion. This size and charge-specific complexation allows DTBCH18C6 to extract Sr2+ from aqueous solutions, making it valuable for applications like separating radioactive strontium isotopes [].

DTBCH18C6 is classified as a harmful and toxic substance. It can cause irritation and damage upon contact with skin, eyes, and respiratory system [].

, including:

  • Metal Ion Extraction: The compound can selectively extract metal ions from solutions, which is crucial in fields like nuclear waste management and sensor technology.
  • Polymerization Reactions: It influences the polymerization of propylene oxide when used with potassium hydride, affecting the molecular mass and reaction rates of the resulting polymers.
  • Radiolysis Studies: Under low-temperature radiolysis conditions, this compound can generate various radicals, providing insights into radiation-induced chemical transformations.

The synthesis of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with commercially available cyclohexanol derivatives.
  • Formation of Crown Ether Structure: The process includes the formation of ether linkages through nucleophilic substitution reactions.
  • Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level .

The applications of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 are diverse and include:

  • Metal Ion Selectivity: It is particularly effective in extracting radioactive strontium from waste streams, aiding in environmental remediation efforts.
  • Sensor Development: Its selective binding properties make it useful in developing sensors for detecting metal ions.
  • Membrane Material Preparation: Research indicates its potential use in creating novel membrane materials for various filtration applications.

Interaction studies involving 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 focus on its ability to bind metal ions selectively. These studies often explore:

  • Binding Affinity: Determining how strongly the compound binds to different metal ions.
  • Selectivity Profiles: Assessing which metal ions are preferentially extracted or detected by this crown ether compared to others.

Such studies are crucial for optimizing its application in environmental and analytical chemistry .

Several compounds share structural similarities with 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
18-Crown-6Six-membered ether ringBroad metal ion selectivity
4,4'-Di-tert-butyl-dibenzo-crown etherAromatic rings integrated into structureEnhanced stability and selectivity for larger cations
15-Crown-5Five-membered ether ringMore effective for smaller alkali metals

Uniqueness

The uniqueness of 4,4'(5')-Di-T-Butyldicyclo-hexano-18-crown-6 lies in its specific structural arrangement that allows it to selectively bind larger metal ions while maintaining stability under various conditions. This makes it particularly suitable for applications requiring high specificity and stability compared to other crown ethers.

XLogP3

5

Hydrogen Bond Acceptor Count

6

Exact Mass

484.37638937 g/mol

Monoisotopic Mass

484.37638937 g/mol

Heavy Atom Count

34

General Manufacturing Information

Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 2,13(or 2,14)-bis(1,1-dimethylethyl)eicosahydro-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2024-04-14

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